N-(2-methoxyphenyl)-3-methylbenzenesulfonamide
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Overview
Description
N-(2-methoxyphenyl)-3-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics. This compound features a sulfonamide group attached to a 3-methylbenzenesulfonyl moiety and a 2-methoxyphenyl group. Its unique structure imparts specific chemical and biological properties that make it valuable in various scientific research fields.
Mechanism of Action
Target of Action
The primary targets of N-(2-methoxyphenyl)-3-methylbenzenesulfonamide are currently unknown. The compound belongs to the class of organic compounds known as n-benzoyl-n’-phenylureas . These are n-acyl-phenylureas that have the acyl group substituted by a phenyl group . .
Mode of Action
It is known that n-benzoyl-n’-phenylureas interact with their targets via non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well studied. Therefore, the impact of these properties on the bioavailability of the compound is currently unknown. Future studies should focus on evaluating the pharmacokinetic properties of this compound to provide valuable information for its potential therapeutic applications .
Result of Action
It is known that n-benzoyl-n’-phenylureas can have various biological effects depending on their specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-3-methylbenzenesulfonamide typically involves the reaction of 2-methoxyaniline with 3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(2-methoxyphenyl)-3-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antibacterial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
- N-(2-methoxyphenyl)-3-methylbenzenesulfonamide
- N-(2-methoxyphenyl)-4-methylbenzenesulfonamide
- N-(2-methoxyphenyl)-2-methylbenzenesulfonamide
Comparison: this compound is unique due to the position of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in research and development.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-11-6-5-7-12(10-11)19(16,17)15-13-8-3-4-9-14(13)18-2/h3-10,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIZAZVJUAELPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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